molecular formula C16H14BrN3O B6716093 N-[(5-bromo-1H-indol-2-yl)methyl]-2-pyridin-3-ylacetamide

N-[(5-bromo-1H-indol-2-yl)methyl]-2-pyridin-3-ylacetamide

Cat. No.: B6716093
M. Wt: 344.21 g/mol
InChI Key: QHBQMDTWBVNBPO-UHFFFAOYSA-N
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Description

N-[(5-bromo-1H-indol-2-yl)methyl]-2-pyridin-3-ylacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[(5-bromo-1H-indol-2-yl)methyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c17-13-3-4-15-12(7-13)8-14(20-15)10-19-16(21)6-11-2-1-5-18-9-11/h1-5,7-9,20H,6,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBQMDTWBVNBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NCC2=CC3=C(N2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-1H-indol-2-yl)methyl]-2-pyridin-3-ylacetamide typically involves multiple steps, starting with the bromination of indole. The brominated indole is then reacted with a suitable aldehyde to form the corresponding Schiff base, which is subsequently reduced to yield the desired compound. Common reagents used in these reactions include bromine, formaldehyde, and reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The purification process often involves recrystallization and chromatographic techniques to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-1H-indol-2-yl)methyl]-2-pyridin-3-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[(5-bromo-1H-indol-2-yl)methyl]-2-pyridin-3-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-bromo-1H-indol-2-yl)methyl]-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, modulating their activity and leading to the desired biological effects. The bromine atom may enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-1H-indol-2-yl)methyl]-2-pyridin-3-ylacetamide
  • N-[(5-fluoro-1H-indol-2-yl)methyl]-2-pyridin-3-ylacetamide
  • N-[(5-methyl-1H-indol-2-yl)methyl]-2-pyridin-3-ylacetamide

Uniqueness

N-[(5-bromo-1H-indol-2-yl)methyl]-2-pyridin-3-ylacetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially improving their pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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